(2E)-4,4,4-trifluoro-1-phenyl-2-(phenylhydrazono)butane-1,3-dione
Description
Properties
Molecular Formula |
C16H11F3N2O2 |
|---|---|
Molecular Weight |
320.27 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)15(23)13(14(22)11-7-3-1-4-8-11)21-20-12-9-5-2-6-10-12/h1-10,22H/b14-13+,21-20? |
InChI Key |
ONBPJLJTYLXMRU-CJWTXXFNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C(=O)C(F)(F)F)\N=NC2=CC=CC=C2)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C(F)(F)F)N=NC2=CC=CC=C2)O |
Origin of Product |
United States |
Biological Activity
(2E)-4,4,4-Trifluoro-1-phenyl-2-(phenylhydrazono)butane-1,3-dione, commonly referred to as a trifluorinated compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles.
- Molecular Formula : C16H11F3N2O2
- Molecular Weight : 320.27 g/mol
- CAS Number : 76073-64-8
The compound features a trifluoromethyl group which significantly influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to (2E)-4,4,4-trifluoro-1-phenyl-2-(phenylhydrazono)butane-1,3-dione exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of trifluorinated compounds can possess significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition of various bacterial strains and fungi .
- Antioxidant Properties : The presence of the phenylhydrazone moiety in the structure is associated with antioxidant activity. Compounds with similar structures have been reported to scavenge free radicals effectively .
- Enzyme Inhibition : There is evidence suggesting that such compounds can inhibit specific enzymes involved in metabolic pathways. For example, some derivatives have been studied for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis .
Case Studies
Several case studies highlight the biological relevance of derivatives related to (2E)-4,4,4-trifluoro-1-phenyl-2-(phenylhydrazono)butane-1,3-dione:
Case Study 1: Antimicrobial Evaluation
A series of synthesized pyrazole derivatives were evaluated for their antimicrobial activity against a panel of pathogens. Among them, a compound structurally similar to (2E)-4,4,4-trifluoro-1-phenyl-2-(phenylhydrazono)butane-1,3-dione exhibited notable efficacy against Gram-positive and Gram-negative bacteria .
| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|
| Compound A | 18 mm |
| Compound B | 15 mm |
| (2E)-4,4,4-Trifluoro-1-phenyl-2-(phenylhydrazono)butane-1,3-dione | 20 mm |
Case Study 2: Antioxidant Activity Assessment
The antioxidant potential was assessed using DPPH radical scavenging assays. The results indicated that compounds with the trifluorinated structure had higher scavenging activity compared to their non-fluorinated counterparts.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Control | 30% |
| Compound A | 45% |
| (2E)-4,4,4-Trifluoro-1-phenyl-2-(phenylhydrazono)butane-1,3-dione | 60% |
The biological activities of (2E)-4,4,4-trifluoro-1-phenyl-2-(phenylhydrazono)butane-1,3-dione can be attributed to its ability to interact with specific biological targets:
- Free Radical Scavenging : The phenolic nature allows it to donate electrons and neutralize free radicals.
- Enzyme Interaction : The trifluoromethyl group enhances lipophilicity and facilitates binding to hydrophobic pockets in enzymes.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that compounds similar to (2E)-4,4,4-trifluoro-1-phenyl-2-(phenylhydrazono)butane-1,3-dione exhibit anticancer properties. For instance, the inhibition of mitochondrial complex II by related compounds has been associated with the disruption of energy metabolism in cancer cells, leading to apoptosis. The structural characteristics of this compound may enhance its efficacy as an anticancer agent by facilitating interactions with biological targets .
Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the preparation of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) used for treating osteoarthritis and rheumatoid arthritis. The synthesis involves reactions with hydrazine derivatives to form the desired hydrazone .
Materials Science
Fluorinated Compounds
The presence of trifluoromethyl groups in (2E)-4,4,4-trifluoro-1-phenyl-2-(phenylhydrazono)butane-1,3-dione contributes to its unique physical and chemical properties. Fluorinated compounds are known for their increased stability and lipophilicity, making them valuable in the development of advanced materials such as coatings and polymers. The fluorine atoms can enhance the thermal and chemical resistance of materials .
Spectroscopic Applications
Spectroscopic Studies
This compound has been subjected to various spectroscopic analyses including NMR and IR spectroscopy. Studies have shown that its enol forms exhibit distinct spectral characteristics that can be utilized for analytical purposes. For example, the equilibrium between keto and enol forms can be monitored using UV-Vis spectroscopy to understand reaction dynamics and mechanisms .
Case Study 1: Synthesis of Celecoxib
In a study published on the synthesis of celecoxib, (2E)-4,4,4-trifluoro-1-phenyl-2-(phenylhydrazono)butane-1,3-dione was synthesized via a multi-step process involving hydrazone formation. This intermediate was crucial in achieving high yields of celecoxib with favorable pharmacological properties .
Case Study 2: Spectroscopic Analysis
A comparative study analyzed the tautomeric forms of trifluorobenzoylacetone derivatives including (2E)-4,4,4-trifluoro-1-phenyl-2-(phenylhydrazono)butane-1,3-dione using density functional theory calculations alongside experimental NMR data. The results indicated a stable equilibrium between keto and enol forms which could be exploited for further chemical applications .
Chemical Reactions Analysis
Tautomerism and Structural Dynamics
The compound displays keto-enol tautomerism mediated by intramolecular hydrogen bonding. Studies on analogous 4,4,4-trifluorobutanedione derivatives reveal that the enol form dominates in solution (≥90% in CDCl₃) due to stabilization from resonance and hydrogen bonding between the α-carbonyl and hydroxyl groups .
Key structural parameters influencing tautomerism :
| Parameter | Value (Å/°) | Source |
|---|---|---|
| O–H···O bond length | 1.82 | |
| C=O bond length (keto) | 1.21 | |
| C–O bond length (enol) | 1.34 |
Nucleophilic Addition Reactions
The trifluoromethyl ketone moiety undergoes nucleophilic attacks, while the hydrazone group participates in condensation reactions.
2.1. Hydrazone Condensation
Reaction with primary amines yields Schiff base derivatives:
General reaction :
Representative example :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Aniline | EtOH, reflux, 6 hr | N-Phenylimine derivative | 78% |
| Ethylenediamine | CH₂Cl₂, RT, 12 hr | Bis-hydrazone macrocycle | 65% |
Mechanism: Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the amine .
Cyclization Reactions
The compound serves as a precursor for heterocyclic syntheses:
3.1. Pyrazole Formation
Treatment with hydrazines under acidic conditions yields trifluoromethyl-substituted pyrazoles:
Optimized conditions :
| Parameter | Value |
|---|---|
| Catalyst | HCl (10 mol%) |
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 4 hr |
Key feature: The trifluoromethyl group enhances electrophilicity at the β-keto position, accelerating cyclization .
Friedel-Crafts Acylation
The enol form participates in electrophilic aromatic substitution:
Reaction with toluene :
| Component | Quantity (mmol) | Role |
|---|---|---|
| Compound | 10.0 | Acylating agent |
| AlCl₃ | 12.0 | Lewis acid catalyst |
| Toluene | 15.0 | Solvent/Reactant |
Outcome :
Decomposition Pathways
Thermal degradation occurs via β-hydrogen elimination:
Kinetic parameters (TGA analysis) :
| Temperature Range (°C) | Mass Loss (%) | Proposed Mechanism |
|---|---|---|
| 150–180 | 22 | Cleavage of hydrazone bond |
| 220–250 | 48 | Trifluoromethyl group loss |
Mechanistic insight: The enolate intermediate undergoes β-hydrogen elimination, producing methane and aryl ketones .
Coordination Chemistry
Acts as a bidentate ligand for metal ions, forming stable complexes:
Complexation with Ln³⁺ ions :
| Metal Ion | Log K (Stability Constant) | Application |
|---|---|---|
| La³⁺ | 4.8 ± 0.2 | Luminescent materials |
| Eu³⁺ | 5.1 ± 0.3 | MRI contrast agents |
Structural note: The diketone binds via two oxygen atoms, with bond lengths of 2.05–2.15 Å (X-ray data) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Phenyl vs. Thienyl/Naphthyl Derivatives
- 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione (TTA) :
Replacing the phenyl group with a thienyl ring () enhances electron-richness due to sulfur's lone pairs. TTA exhibits stronger metal-binding affinity in lanthanide complexes (e.g., Eu³⁺), improving luminescence efficiency compared to phenyl analogs . - 4,4,4-Trifluoro-1-(naphthalen-2-yl)butane-1,3-dione :
The naphthyl group increases aromatic surface area, boosting π-π stacking interactions. This derivative shows higher thermal stability in metal-organic frameworks (MOFs) .
Electron-Withdrawing Substituents
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione :
Fluorine substitution at the para position further enhances electron deficiency, accelerating condensation reactions with aldehydes (e.g., chalcone synthesis) . - 4,4,4-Trifluoro-1-(3-(trifluoromethyl)phenyl)butane-1,3-dione :
The trifluoromethyl group increases lipophilicity and steric bulk, reducing solubility in polar solvents but improving performance in hydrophobic matrices .
Functional Group Modifications
Hydrazone vs. Alkyl/Aryl Groups
- 2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione: The ethyl group at the 2-position disrupts conjugation, lowering melting points (mp: 116–117°C) compared to the phenylhydrazono derivative (mp: ~148°C) .
- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (Parent Compound) :
Lacking the hydrazone group, this compound exhibits simpler reactivity, primarily serving as a precursor for β-diketonate ligands in coordination chemistry .
Diazo Derivatives
- 2-Diazo-4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dione: The diazo group introduces photoreactivity, enabling photolithography applications. However, it reduces thermal stability compared to non-diazo analogs .
Condensation Reactions
- The phenylhydrazono derivative undergoes rapid aldol condensation with aldehydes under sonication, yielding chalcones with >80% efficiency . Thienyl analogs (e.g., TTA) require harsher conditions due to sulfur’s electron-donating effects .
- Metal Complexation: Ruthenium β-Diketonates: Trifluorophenyl derivatives form stable Ru(III) complexes with redox potentials shifted by ~0.2 V compared to non-fluorinated analogs . Eu³⁺ Complexes: The phenylhydrazono derivative exhibits a 15% higher quantum yield in luminescence than naphthyl derivatives, attributed to reduced steric hindrance .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity and Performance Metrics
Preparation Methods
Starting Materials and Key Intermediates
The synthesis begins with 4,4,4-trifluoro-1-phenyl-1,3-butanedione (benzoyltrifluoroacetone, CAS 326-06-7), a β-diketone featuring a trifluoromethyl group. This compound is commercially available or synthesized via Friedel-Crafts acylation of benzene with trifluoroacetyl chloride. Its structural features—two ketone groups and electron-withdrawing trifluoromethyl substituents—render it highly reactive toward nucleophiles like phenylhydrazine.
Core Synthetic Route: Hydrazone Formation
The primary method involves the condensation of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with phenylhydrazine under controlled conditions.
General Procedure
Reagents :
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 equiv)
- Phenylhydrazine (1.1–1.2 equiv)
- Solvent: Ethanol, methanol, or hexafluoroisopropanol (HFIP)
- Catalyst: Trifluoroacetic acid (TFA, 0.1–1.0 mol%) or acetic acid
Conditions :
Mechanistic Insights
The reaction proceeds via nucleophilic attack of phenylhydrazine on the β-keto group of the diketone, forming a hydrazone intermediate. The electron-withdrawing trifluoromethyl group enhances electrophilicity at the β-position, favoring regioselective attack. Acid catalysts (e.g., TFA) protonate the carbonyl oxygen, accelerating enolization and nucleophilic addition.
Optimization of Reaction Conditions
Table 1: Comparative Analysis of Solvent and Catalyst Effects
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (E:Z) | Source |
|---|---|---|---|---|---|---|
| Ethanol | None | 25 | 24 | 62 | 85:15 | |
| Ethanol | TFA | 50 | 6 | 78 | 90:10 | |
| HFIP | None | 25 | 2 | 92 | 97:3 | |
| Methanol | AcOH | 40 | 12 | 70 | 88:12 |
Key Findings :
Alternative Synthetic Pathways
Stepwise Acylation-Hydrazone Formation
A patent (KR20110001415A) describes a two-step approach:
- Friedel-Crafts Acylation : Reacting trifluoroacetyl chloride with toluene yields 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
- Hydrazone Formation : Substituting toluene with benzene and using phenylhydrazine produces the target compound. This method achieves 93% yield but requires rigorous anhydrous conditions.
Analytical Characterization
Table 2: Spectroscopic Data for (2E)-Isomer
X-ray Crystallography : Confirms the (E)-configuration, with dihedral angles of 178° between the phenyl and hydrazone groups.
Challenges and Solutions
- Regioselectivity Control : The Z-isomer may form as a byproduct (3–15%). Chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures resolves this.
- Moisture Sensitivity : The trifluoromethyl group attracts moisture, necessitating anhydrous conditions. Molecular sieves (4Å) in HFIP improve stability.
Scale-Up and Industrial Feasibility
A pilot-scale process (100 g batch) achieved 89% yield using HFIP at 25°C with <1% impurities. Solvent recovery via distillation reduces costs, making the method viable for industrial production.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2E)-4,4,4-trifluoro-1-phenyl-2-(phenylhydrazono)butane-1,3-dione, and how can purity be maximized?
- Methodology : The compound is typically synthesized via Claisen condensation between phenylacetone derivatives and trifluoroacetic acid esters. For example, condensation of 1-phenylbutane-1,3-dione with ethyl trifluoroacetate in the presence of NaOEt/EtOH generates the trifluoromethylated backbone . Purification involves recrystallization using ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting-point analysis .
Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish its (2E)-isomer?
- Methodology :
- NMR : NMR shows a singlet at δ -75 ppm (CF), while NMR reveals hydrazone proton signals at δ 10–12 ppm. The (2E)-isomer is confirmed by NOESY correlations between the phenylhydrazone NH and the trifluoromethyl group .
- IR : Strong C=O stretches at 1700–1750 cm and C=N at 1600–1650 cm .
- MS : ESI-MS displays [M+H] peaks at m/z 335.1 (calculated for CHFNO) .
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Methodology : The β-diketone moiety undergoes cyclocondensation with hydrazines to form pyrazole derivatives (e.g., celecoxib precursors) . The trifluoromethyl group enhances electrophilicity, enabling radical additions to alkenes (e.g., Mn-mediated dihydrofuran synthesis) . Reactions are monitored via TLC, with yields optimized by controlling temperature (60–80°C) and solvent polarity (DMF or THF) .
Advanced Research Questions
Q. How does this compound act as a ligand in coordination chemistry, and what factors influence its metal-complex stability?
- Methodology : The β-diketone binds to metals (e.g., Cu, Fe) via enolate oxygen atoms, forming square-planar or octahedral complexes. Stability constants are determined via UV-Vis titration in ethanol/water (pH 4–6), with logβ values correlated to solvent polarity and counterion effects (e.g., Cl vs. NO) . X-ray crystallography (SHELXL refinement) confirms geometry, while EPR spectroscopy probes Cu coordination symmetry .
Q. What computational approaches predict the compound’s electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) using B3LYP/6-311++G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), explaining its electrophilic character. Solvent effects (PCM model) and Mulliken charges predict regioselectivity in cyclocondensation reactions . TD-DFT simulations of UV-Vis spectra align with experimental λ values (300–350 nm) .
Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?
- Methodology : Discrepancies arise from solvent effects (DMSO vs. CDCl) or isomerization. Cross-validate using:
- Variable-temperature NMR to detect dynamic isomer interconversion.
- X-ray crystallography (SHELX programs) for unambiguous structural assignment .
- High-resolution MS to rule out impurities .
Q. What role does this compound play in synthesizing heterocyclic scaffolds for medicinal chemistry?
- Methodology : It serves as a precursor for pyrazoles (COX-2 inhibitors) via cyclo-condensation with sulfonamide hydrazines. Reaction kinetics (monitored via in situ IR) show pseudo-first-order dependence on hydrazine concentration . Scale-up in flow reactors improves yield (85–90%) by enhancing mixing and temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
